2-(3-Morpholin-4-yl-propoxy)-benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

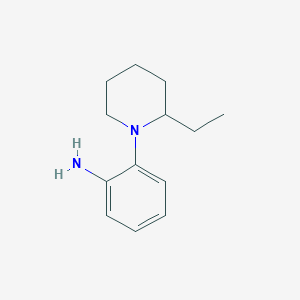

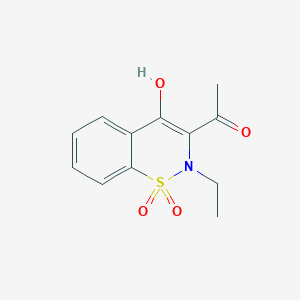

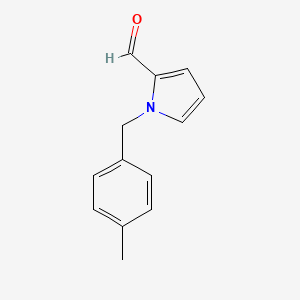

“2-(3-Morpholin-4-yl-propoxy)-benzoic acid” is a chemical compound with the molecular formula C14H19NO4 and a molecular weight of 265.30 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “2-(3-Morpholin-4-yl-propoxy)-benzoic acid” consists of a benzoic acid group attached to a morpholine group via a propoxy linker . It contains a total of 39 bonds, including 20 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 tertiary amine (aliphatic), 1 hydroxyl group, 1 ether (aliphatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Morpholin-4-yl-propoxy)-benzoic acid” are not detailed in the sources I found .科学的研究の応用

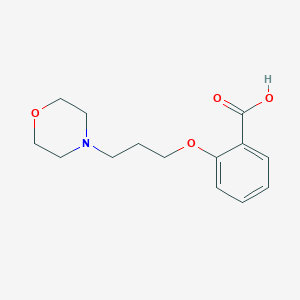

Nitric Oxide-Releasing Prodrugs

2-(3-Morpholin-4-yl-propoxy)-benzoic acid derivatives have been studied for their potential as nitric oxide (NO)-releasing prodrugs. In particular, compounds with a nitrooxy group bonded to the benzoyl ring showed promising water solubility and stability at physiological pH. These prodrugs release acetylsalicylic acid (ASA) upon metabolism, demonstrating anti-inflammatory and anti-aggregatory activities in human serum and in vivo models, suggesting potential clinical applications (Rolando et al., 2013).

Synthesis of Heterocyclic Compounds

The reaction of o-formylphenylboronic acid with morpholine leads to the formation of 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole, showcasing the utility of morpholin-4-yl-propoxy derivatives in synthesizing complex heterocyclic structures, potentially useful in various chemical and pharmaceutical applications (Sporzyński et al., 2005).

GABA(B) Receptor Antagonists

Morpholin-2-yl-phosphinic acids, structurally related to 2-(3-Morpholin-4-yl-propoxy)-benzoic acid, have shown potent antagonist activity on GABA(B) receptors in rat brain studies. This indicates potential applications in neurological research and therapeutic interventions targeting GABA(B) receptors (Ong et al., 1998).

Hydrogen-Bonded Polymeric Structures

Morpholinium salts of ring-substituted benzoic acid analogues, including 3-(morpholin-4-yl)propionic acid, form hydrogen-bonded polymeric structures in their crystal lattice. These compounds highlight the role of morpholine derivatives in creating intricate molecular architectures, which could be of interest in materials science and molecular engineering (Smith & Lynch, 2016).

作用機序

Target of Action

Compounds containing a propargyl group, which is present in this compound, have been reported to have wide applications in organic synthesis . They have been used as valuable precursors for the synthesis of heterocycles .

Mode of Action

Propargyl-containing compounds have been reported to induce the secretion of sappα and increased mapk phosphorylation .

Biochemical Pathways

It is known that propargyl-containing compounds have biological activities, including anticonvulsant, antimicrobial, antibacterial, anticancer, and anti-neurodegenerative effects .

Result of Action

Propargyl-containing compounds have been reported to display important biological activities, including anticonvulsant, antimicrobial, antibacterial, anticancer, and anti-neurodegenerative effects .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(3-morpholin-4-ylpropoxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c16-14(17)12-4-1-2-5-13(12)19-9-3-6-15-7-10-18-11-8-15/h1-2,4-5H,3,6-11H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFCPJJNLSBMIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCOC2=CC=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1318533.png)

![3-[(3,5-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B1318575.png)

![3-[(Benzylsulfanyl)methyl]benzoic acid](/img/structure/B1318576.png)